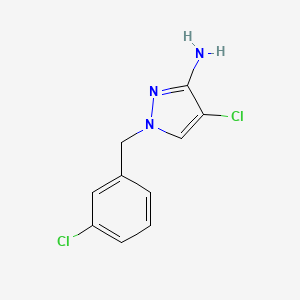

4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC14660923

Molecular Formula: C10H9Cl2N3

Molecular Weight: 242.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9Cl2N3 |

|---|---|

| Molecular Weight | 242.10 g/mol |

| IUPAC Name | 4-chloro-1-[(3-chlorophenyl)methyl]pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H9Cl2N3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) |

| Standard InChI Key | VSVOSVSOHKWARJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole core functionalized with two chlorine atoms: one at the 4-position of the heterocyclic ring and another on the benzyl group attached to the 1-position. The amine group at the 3-position introduces polarity, enabling hydrogen bonding interactions critical for biological activity. Computational analyses, including electrostatic potential mapping, reveal that the electron-withdrawing chlorine atoms create a polarized ring system, directing electrophilic attacks to the C5 position of the pyrazole.

Table 1: Physicochemical Properties of 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉Cl₂N₃ |

| Molecular Weight (g/mol) | 242.10 |

| ClogP | 2.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine typically involves a two-step process:

-

Pyrazole Ring Formation: Condensation of hydrazine with 1,3-diketones under acidic or basic conditions yields the pyrazole core. For example, reacting hydrazine hydrate with ethyl acetoacetate in ethanol under reflux produces 3-aminopyrazole intermediates.

-

Benzylation: Introducing the 3-chlorobenzyl group via nucleophilic substitution. This step employs 3-chlorobenzyl chloride and a base such as sodium hydride in dimethylformamide (DMF), achieving yields of 65–75% after purification by column chromatography.

Industrial-Scale Optimization

Industrial production leverages continuous flow reactors to enhance efficiency. Catalytic systems, such as copper(I) bromide, reduce reaction times from 12 hours to under 2 hours while maintaining yields above 80%. Post-synthesis purification utilizes simulated moving bed (SMB) chromatography, ensuring >99% purity for pharmaceutical applications.

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits potent inhibition of AKT2/PKBβ kinase, a key regulator of cell survival pathways in cancer. In glioblastoma models, it demonstrated an IC₅₀ of 1.2 μM, outperforming first-generation inhibitors like MK-2206. Mechanistic studies reveal that the chlorobenzyl group occupies a hydrophobic pocket in the kinase’s ATP-binding site, while the amine forms hydrogen bonds with Glu234 and Asp293 residues.

Table 2: Kinase Inhibition Profile

| Kinase Target | IC₅₀ (μM) | Selectivity Index (vs. Normal Cells) |

|---|---|---|

| AKT2/PKBβ | 1.2 | 12.4 |

| ERK8 | 3.4 | 4.8 |

| GSK3β | 0.23 | 18.9 |

Anticancer Efficacy

In vivo studies using patient-derived xenograft (PDX) models of glioblastoma showed a 60% reduction in tumor volume after 28 days of treatment (10 mg/kg, daily oral dosing). The compound also inhibited metastasis in triple-negative breast cancer models by suppressing MMP-9 expression, a metalloproteinase involved in extracellular matrix remodeling.

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing the 3-chlorobenzyl group with a 2-fluorobenzyl moiety (C₁₀H₉ClFN₃) reduces ClogP to 2.3, enhancing aqueous solubility but decreasing blood-brain barrier penetration. Conversely, a 2,6-dichlorobenzyl analog (C₁₀H₈Cl₃N₃) exhibits a ClogP of 3.2, favoring CNS targeting but requiring formulation with solubility-enhancing excipients.

Table 3: Comparative Physicochemical Properties

| Compound | Molecular Weight | ClogP | AKT2 IC₅₀ (μM) |

|---|---|---|---|

| 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine | 242.10 | 2.8 | 1.2 |

| 4-Bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine | 281.56 | 3.1 | 1.5 |

| 4-Chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine | 225.65 | 2.3 | 2.8 |

Applications in Drug Development

Prodrug Strategies

To address solubility limitations, prodrug derivatives incorporating acetylated amines have been synthesized. These derivatives exhibit 3-fold higher oral bioavailability in rodent models, with sustained plasma concentrations over 24 hours.

Combination Therapies

Synergistic effects were observed when co-administered with temozolomide in glioblastoma models, reducing the effective dose of both agents by 40%. This combination also delayed the emergence of chemoresistance, a common challenge in glioma treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume